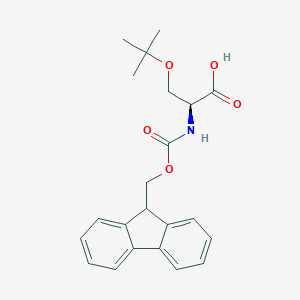

Fmoc-L-Val-CHN2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Surfactant Properties and Chiroptical Spectroscopy

Fmoc-L-Val-CHN2, as part of FMOC-amino acid surfactants, demonstrates notable surfactant properties. This is evidenced by the concentration-dependent behavior of solutions containing these surfactants, with critical micelle concentrations for various FMOC-amino acids (including FMOC-L-Val) established at ~0.1 M. The surfactants, interestingly, adopt bilayer structures and exhibit intriguing chiroptical properties. The specific rotation notably increases beyond the critical micelle concentration, suggesting a concentration-dependent alteration in the size and shape of the aggregates formed by these surfactants, which can open new avenues for research (Vijay & Polavarapu, 2012).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fmoc-L-Val-CHN2 has been utilized in structural studies using solid-state nuclear magnetic resonance (NMR) spectroscopy. The research included one- and two-dimensional NMR correlation spectroscopy, demonstrating the potential of 17O NMR as a probe for structural studies of biological systems. The study utilized FMOC-protected amino acids, including FMOC-L-Val, and revealed the feasibility of measuring interatomic distances and exploring hydrogen bonding in biomolecular solids through 17O NMR (Keeler et al., 2017).

Biochemical Analysis and Peptide Synthesis

Fmoc-L-Val-CHN2, as a derivative of amino acids and peptides, is a key component in biochemical analysis and peptide synthesis. Techniques involving FMOC derivatization of amino acids and peptides have been developed, enhancing the accuracy and efficiency of biochemical analyses. Such derivatization facilitates the detection and analysis of these compounds, playing a crucial role in understanding biochemical structures and interactions (Shangguan et al., 2001).

特性

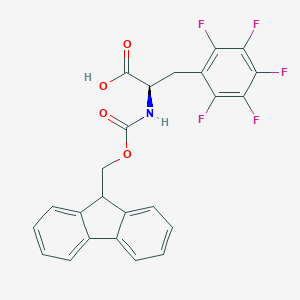

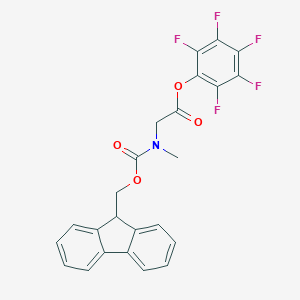

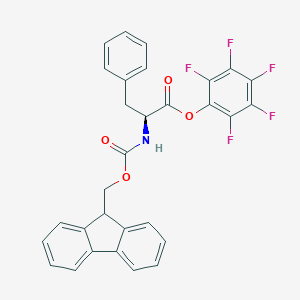

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNUSIQJSEXIR-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Val-CHN2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)